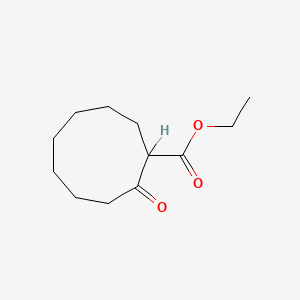

Ethyl 2-oxocyclononanecarboxylate

Description

Structural Significance within Cyclic β-Keto Ester Chemistry

Ethyl 2-oxocyclononanecarboxylate belongs to the class of cyclic β-keto esters, which are characterized by a ketone group at the β-position relative to an ester group within a carbocyclic framework. chemistrylearner.com This structural arrangement is of paramount importance as it imparts unique reactivity to the molecule. The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of a stable enolate ion. This enolate is a key intermediate in a multitude of carbon-carbon bond-forming reactions, rendering cyclic β-keto esters like ethyl 2-oxocyclononanecarboxylate as valuable synthons in organic synthesis. The nine-membered ring of ethyl 2-oxocyclononanecarboxylate introduces a degree of conformational flexibility not seen in smaller ring systems, which can influence the stereochemical outcome of its reactions.

Historical Context and Initial Research Trajectories

The synthesis of cyclic β-keto esters is historically rooted in the Dieckmann condensation, a named reaction discovered by the German chemist Walter Dieckmann in 1894. chemistrylearner.comnumberanalytics.comonlineorganicchemistrytutor.comwikipedia.org This intramolecular Claisen condensation of a diester proved to be a powerful method for the formation of 5- and 6-membered rings. wikipedia.org The initial research trajectories for larger ring systems, such as the nine-membered ring of ethyl 2-oxocyclononanecarboxylate, were extensions of this foundational work. organicreactions.org Early investigations focused on exploring the scope and limitations of the Dieckmann condensation for the synthesis of these less common macrocycles. The development of high-dilution techniques was a significant advancement that allowed for the efficient synthesis of larger rings by minimizing intermolecular side reactions.

General Academic Relevance in Synthetic Organic Chemistry

The academic relevance of ethyl 2-oxocyclononanecarboxylate stems from its utility as a versatile precursor in synthetic organic chemistry. Its structural features allow for a wide range of chemical transformations. The ester group can be hydrolyzed and subsequently decarboxylated to yield cyclononanone (B1595960), a valuable synthetic intermediate in its own right. aklectures.com Furthermore, the α-position can be readily alkylated or acylated, providing a straightforward route to a variety of substituted nine-membered ring systems. nih.gov These derivatives are of interest in the synthesis of natural products, medicinal chemistry, and the fragrance industry. numberanalytics.comillinois.edunih.gov

Structure

3D Structure

Properties

CAS No. |

4017-57-6 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 2-oxocyclononane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11(10)13/h10H,2-9H2,1H3 |

InChI Key |

ZNYACCYOKFCOOU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCCCCCC1=O |

Canonical SMILES |

CCOC(=O)C1CCCCCCCC1=O |

Other CAS No. |

4017-57-6 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxocyclononanecarboxylate

Established Synthesis Routes

Traditional methods for synthesizing cyclic β-keto esters like ethyl 2-oxocyclononanecarboxylate have relied on robust and well-documented reactions, primarily ring expansions and intramolecular condensations.

One-carbon ring expansion of a readily available cyclic ketone is a classical strategy for accessing larger ring systems. Starting from cyclo-octanone, the nine-membered ring of the target molecule can be formed. A notable method in this category is the Tiffeneau-Demjanov rearrangement. inflibnet.ac.inwikipedia.orgwikipedia.org This reaction typically involves the conversion of a 1-aminomethyl-cycloalkanol to an enlarged cycloketone using nitrous acid. wikipedia.org For the synthesis of ethyl 2-oxocyclononanecarboxylate, this would involve a multi-step sequence starting from cyclooctanone (B32682) to introduce the necessary aminomethyl group, followed by diazotization to induce the ring expansion. inflibnet.ac.inwikipedia.org

Another approach involves reacting cyclooctanone with ethyl diazoacetate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which can lead to the ring-expanded β-keto ester. nih.govacs.org More recent developments in this area explore zinc-mediated reactions. For instance, the reaction of cyclic β-keto esters with a zinc carbenoid, CF₃CO₂ZnCH₂I, can furnish ring-expanded products under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is significant for creating medium- and large-membered rings. organic-chemistry.org

The intramolecular Claisen condensation, known as the Dieckmann cyclization, is a cornerstone reaction for the synthesis of cyclic β-keto esters. openstax.orgmasterorganicchemistry.comlibretexts.org This reaction is particularly effective for forming five- and six-membered rings but can be adapted for larger structures. openstax.orgmasterorganicchemistry.comyoutube.com To synthesize ethyl 2-oxocyclononanecarboxylate, the starting material would be a linear 1,9-diester, specifically diethyl nonanedioate (B1229846) (also known as diethyl azelate).

In this process, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one ester group, creating an enolate. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. libretexts.orgyoutube.com Subsequent elimination of an ethoxide ion results in the formation of the nine-membered cyclic β-keto ester. youtube.com An acidic workup is required to neutralize the reaction and protonate the final product, as the β-keto ester is acidic enough to be deprotonated by the base. youtube.comyoutube.com

Table 1: Comparison of Established Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | General Characteristics |

|---|---|---|---|

| Ring Expansion (Tiffeneau-Demjanov Type) | Cyclo-octanone | Sequence involving aminomethyl group formation, then nitrous acid (HNO₂) | Multi-step process; classical method for one-carbon ring enlargement. inflibnet.ac.inwikipedia.org |

| Ring Expansion (Diazoacetate Method) | Cyclo-octanone, Ethyl diazoacetate | Lewis acids (e.g., BF₃·Et₂O) | Direct insertion of a two-carbon unit to form the β-keto ester. nih.govacs.org |

| Dieckmann Cyclization | Diethyl nonanedioate | Strong base (e.g., Sodium ethoxide), followed by acidic workup | Fundamental intramolecular condensation; relies on an appropriate linear diester. openstax.orglibretexts.org |

Exploration of Alternative and Stereoselective Synthetic Pathways

While established routes are reliable, modern organic synthesis seeks more efficient, selective, and environmentally conscious methods. Research into catalytic and greener protocols for producing cyclic β-keto esters is an active field.

The development of catalytic methods offers significant advantages in terms of efficiency and selectivity. For the synthesis of cyclic β-keto esters, catalysis can be applied to achieve transformations that are difficult or low-yielding via classical methods. While specific catalytic syntheses starting from simple precursors directly to ethyl 2-oxocyclononanecarboxylate are not yet widespread, general catalytic strategies for β-keto ester formation are highly relevant.

For instance, transition-metal catalysis, using metals like rhodium, copper, or palladium, has been explored for various C-C bond-forming reactions that could be adapted for large ring synthesis. nih.gov Asymmetric catalysis is particularly important for producing chiral molecules. The α-alkylation of cyclic β-keto esters can be achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts, avoiding the need for transition metals. rsc.org Furthermore, copper-catalyzed asymmetric alkylation of β-ketoesters has been shown to be highly enantioselective. acs.org

Catalytic transesterification of β-keto esters, using catalysts like 3-nitrobenzeneboronic acid or BF₃·OEt₂, provides efficient routes to modify the ester group, which can be a key step in a larger synthetic sequence. researchgate.netrsc.org These methods highlight the potential for developing more direct, catalyzed routes to the target molecule.

Green chemistry principles are increasingly influencing the design of synthetic routes. For β-keto esters, this involves using safer solvents, developing solvent-free conditions, employing reusable catalysts, and utilizing biocatalysis. acs.orgnih.gov

Biocatalysis, in particular, offers a powerful and environmentally friendly approach. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This enzymatic approach can also be used for the kinetic resolution of racemic alcohols to produce optically active β-keto esters. google.com Furthermore, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can perform highly enantioselective and chemoselective reductions of the keto group in β-keto esters. researchgate.netrsc.org While often used for reductions, enzymatic pathways could be envisioned in reverse or as part of a chemoenzymatic strategy toward the synthesis of complex cyclic structures. The use of whole-cell biocatalysts is also a cost-effective and practical method for performing such transformations on a larger scale. researchgate.netabap.co.in

The development of reactions in greener solvents, like water, or under solvent-free conditions, significantly reduces the environmental impact. nih.govgoogle.com For example, boric acid has been used as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. rsc.org The synthesis of β-ketonitriles, closely related structures, has been achieved using inexpensive and safer reagents like potassium tert-butoxide, moving away from hazardous materials like sodium amide. nih.gov These examples showcase the trend towards developing safer and more sustainable protocols applicable to the synthesis of cyclic β-keto esters.

Table 2: Summary of Alternative and Greener Synthetic Approaches

| Approach | Method/Catalyst | Key Features | Potential Benefits |

|---|---|---|---|

| Stereoselective Synthesis | Phase-Transfer Catalysis (e.g., Cinchona derivatives) | Asymmetric α-alkylation of existing β-keto esters. rsc.org | High enantioselectivity without transition metals. |

| Catalytic Transesterification | Boronic acids, BF₃·OEt₂ | Efficient exchange of the ester group under mild conditions. researchgate.netrsc.org | High yields, selectivity for β-keto esters. rsc.org |

| Biocatalysis (Enzymes) | Lipases (e.g., CALB), Ketoreductases (KREDs) | Mild, solvent-free conditions; high chemo- and stereoselectivity. researchgate.netgoogle.com | Environmentally friendly, access to optically active compounds. google.com |

| Green Chemistry Protocols | Use of benign catalysts (e.g., Boric acid), safer reagents (e.g., KOt-Bu) | Avoidance of hazardous materials and harsh conditions. rsc.orgnih.gov | Improved safety, reduced environmental impact, increased sustainability. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Oxocyclononanecarboxylate

Keto-Enol Tautomerism and Conformational Dynamics

The nine-membered ring of ethyl 2-oxocyclononanecarboxylate is not planar and exists in a variety of interconverting conformations. This dynamic behavior is intrinsically linked to its tautomeric equilibrium. The presence of a hydrogen atom on the α-carbon allows for the existence of both a keto and an enol tautomer. The interconversion between these two forms is a dynamic process influenced by several factors, including the solvent and the conformational preferences of the ring. nih.govlibretexts.org

The keto form contains a carbonyl group, while the enol form features a carbon-carbon double bond and a hydroxyl group. libretexts.org Generally, the keto tautomer is more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com For cyclic β-dicarbonyl compounds, the ring size plays a crucial role in determining the stability of the tautomers. nih.gov

The conformational landscape of cyclononane (B1620106) itself is complex, with multiple low-energy conformations. acs.org The introduction of a keto and an ethyl carboxylate group at adjacent positions further complicates this, influencing the preferred spatial arrangement of the atoms to minimize steric and torsional strain. fiveable.me The study of cycloketones has shown that even in the gas phase, multiple conformers can exist, and their relative energies can be predicted using computational methods. nih.gov

The experimental determination of the keto-enol tautomeric ratio for β-keto esters is commonly achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.com By analyzing the 1H NMR spectrum, the relative amounts of the keto and enol forms can be quantified by integrating the signals corresponding to unique protons in each tautomer. For instance, the enolic hydroxyl proton and the α-proton of the keto form give distinct signals.

For comparison, consider the tautomeric equilibrium of similar compounds in different solvents:

| Compound | Solvent | % Enol (approx.) |

| Ethyl acetoacetate (B1235776) | Non-polar | High |

| Ethyl acetoacetate | Polar | Low |

| Cyclohexanone | (neat) | ~0.0001% |

| 2,4-Pentanedione | (neat) | ~76% |

This table is illustrative and based on general principles and data for analogous compounds.

Theoretical modeling, employing computational chemistry methods, is a powerful tool for investigating the tautomeric equilibria and conformational dynamics of molecules like ethyl 2-oxocyclononanecarboxylate. chemicalbook.com Quantum mechanical calculations can be used to determine the relative energies of the different tautomers and conformers in both the gas phase and in solution, often simulated using continuum solvent models. chemicalbook.com

These calculations can predict the most stable conformations of the keto and enol forms and provide insights into the transition states connecting them. For medium-sized rings like cyclononane, molecular mechanics and density functional theory (DFT) are commonly used to explore the complex potential energy surface. nih.gov Studies on cyclic diketones have shown that ring size significantly affects the keto-enol equilibrium, with aromaticity playing a role in smaller rings. nih.gov For larger rings, the interplay of angle strain, torsional strain, and transannular interactions dictates the conformational preferences. fiveable.melumenlearning.com

A theoretical study would likely reveal several low-energy conformers for both the keto and enol forms of ethyl 2-oxocyclononanecarboxylate, with the relative populations being temperature-dependent.

Enolate Chemistry and Nucleophilic Reactivity

The α-proton of ethyl 2-oxocyclononanecarboxylate is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. Treatment with a suitable base results in the formation of a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

For an unsymmetrical ketone, deprotonation can lead to the formation of two different enolates: the kinetic and the thermodynamic enolate. In the case of ethyl 2-oxocyclononanecarboxylate, the α-carbon bearing the ester group is the most acidic proton, and its removal leads to a highly stabilized enolate. However, considering the ketone's α-carbons, deprotonation can occur at the carbon bearing the ester group or at the other α-carbon of the cyclononanone (B1595960) ring.

The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. quimicaorganica.org This enolate is formed faster because the base removes the more sterically accessible proton. The thermodynamic enolate , on the other hand, is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as weaker bases, higher temperatures, or longer reaction times. quimicaorganica.org

Conditions for Enolate Formation:

| Enolate Type | Base | Temperature | Reaction Time |

| Kinetic | LDA, LiHMDS | Low (e.g., -78 °C) | Short |

| Thermodynamic | NaOEt, KOtBu | Higher (e.g., 25 °C) | Long |

This table provides general conditions for selective enolate formation.

The enolate of ethyl 2-oxocyclononanecarboxylate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The reaction of the enolate with an alkyl halide in an SN2 reaction introduces an alkyl group at the α-position. openstax.orglibretexts.orglibretexts.org The choice of the alkyl halide is crucial, with primary and methyl halides being the most effective to avoid competing elimination reactions. openstax.org The alkylation of cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, is a well-established method for synthesizing α-substituted cyclic ketones. openstax.orgpressbooks.pub

Acylation: Similarly, the enolate can react with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group. This reaction is a powerful tool for the synthesis of β-dicarbonyl compounds.

These reactions significantly enhance the molecular complexity and are fundamental in organic synthesis.

The regioselectivity of enolate reactions is determined by which enolate (kinetic or thermodynamic) is formed and trapped by the electrophile. For ethyl 2-oxocyclononanecarboxylate, alkylation at the carbon bearing the ester group is generally favored due to the higher acidity of the corresponding proton.

Stereocontrol in these reactions is a more complex issue, influenced by the conformation of the enolate and the direction of approach of the electrophile. The large, flexible nine-membered ring can adopt various chiral conformations, and the introduction of a new substituent can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the reaction conditions, including the base, solvent, and any additives. For example, the presence of additives like HMPA can affect the aggregation state and reactivity of lithium enolates, thereby influencing the stereoselectivity of the reaction. quimicaorganica.org

Ring Transformation Reactions

The chemical reactivity of ethyl 2-oxocyclononanecarboxylate is significantly influenced by the presence of the β-keto ester functionality within its nine-membered ring structure. This arrangement allows for a variety of ring transformation reactions, including both expansion to larger ring systems and contraction or cleavage into smaller or linear molecules. These transformations are valuable in synthetic organic chemistry for accessing diverse molecular architectures.

Ring Expansion Applications in Complex Molecule Synthesis

The structural framework of β-keto esters like ethyl 2-oxocyclononanecarboxylate provides a foundation for ring expansion reactions, a key strategy in the synthesis of complex molecules. wikipedia.org While direct examples involving ethyl 2-oxocyclononanecarboxylate are specific, the reactivity of related β-keto ester systems illustrates the potential for such transformations.

One general approach to ring expansion involves the reaction of a cyclic ketone with a diazo compound, such as in the Tiffeneau–Demjanov rearrangement. wikipedia.org More specifically, the generation of ketenes from alkyl 2-diazo-3-oxoalkanoates can lead to electrophilic ring expansions. For instance, the reaction of alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates, with aziridines results in the formation of oxazoline (B21484) derivatives, effectively expanding the ring system. nih.govbohrium.comnih.govresearchgate.net This type of reaction proceeds cleanly without the need for catalysts and can be promoted by microwave heating. nih.govnih.govresearchgate.net

The general mechanism for these pinacol-type rearrangements involves the migration of an endocyclic bond to an adjacent exocyclic carbon, which bears a leaving group. wikipedia.org The presence of an electron-donating group on the ring facilitates this migration. wikipedia.org Such strategies have been employed to synthesize the complex cores of various molecules. wikipedia.org

Interactive Table: Ring Expansion Precursors and Products

| Precursor Class | Reagent | Product Class | Reaction Type |

| Alkyl 2-diazo-3-oxoalkanoates | Aziridines | Alkyl 2-(oxazolin-2-yl)alkanoates | Electrophilic Ring Expansion |

| Vicinal Diols | Acid | Expanded Ketone/Aldehyde | Pinacol (B44631) Rearrangement |

| Aminocyclobutanes | Nitrous Acid | Hydroxymethylcyclopropane | Demyanov Rearrangement |

Ring Contraction and Cleavage Processes in β-Keto Ester Systems

In addition to expansion, the β-keto ester moiety in ethyl 2-oxocyclononanecarboxylate can facilitate ring contraction and cleavage reactions, providing routes to smaller carbocycles or acyclic products.

Ring Contraction:

A notable ring contraction method applicable to derivatives of cyclic ketones is the Favorskii rearrangement. harvard.edu This reaction typically involves the treatment of an α-halo cycloalkanone with a base. harvard.edu The proposed mechanism proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by nucleophilic attack. harvard.edu For a derivative of ethyl 2-oxocyclononanecarboxylate, this would first require halogenation at the α-position (C1). Subsequent treatment with a base like sodium methoxide (B1231860) would induce the rearrangement, leading to a contracted ring system. harvard.edu Cationic rearrangements, often of the pinacol type, can also lead to ring contraction through the migration of an endocyclic bond to a carbocation center. wikipedia.org

Cleavage Processes:

The C-C bond between the carbonyl carbon and the α-carbon in β-keto esters is susceptible to cleavage under various conditions.

Oxidative Cleavage: The oxidative cleavage of β-keto esters can be achieved using reagents like Oxone in the presence of aluminum trichloride (B1173362) in an aqueous medium. organic-chemistry.org This method provides a direct route to α-keto esters. organic-chemistry.org Another approach involves a copper-catalyzed reaction with TEMPO as a radical initiator, which also results in the formation of α-keto esters through the cleavage of the α-methylene group. rsc.org A copper-catalyzed aerobic oxidation process has also been developed for the C(CO)-C(alkyl) bond cleavage of ketones to yield esters. acs.org

Decarboxylation: A common reaction of β-keto esters is decarboxylation, which involves the removal of the ester group to yield a ketone. This process is often preceded by alkylation at the α-carbon. youtube.com The reaction is typically performed by heating the β-keto ester, which leads to the loss of carbon dioxide and the formation of a ketone with one fewer carbon atom in its substituent. youtube.com

Interactive Table: Ring Contraction and Cleavage Reactions of β-Keto Ester Systems

| Reaction Type | Substrate Type | Reagents | Product Type |

| Favorskii Rearrangement | α-Halo Cycloalkanone | Base (e.g., NaOCH₃) | Ring-contracted Ester |

| Oxidative Cleavage | β-Keto Ester | Oxone/AlCl₃ | α-Keto Ester |

| Oxidative Cleavage | β-Keto Ester | Cu-catalyst/TEMPO | α-Keto Ester |

| Decarboxylation | β-Keto Ester | Heat | Ketone |

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as a Precursor in Complex Molecular Architecture Synthesis

The structural features of ethyl 2-oxocyclononanecarboxylate make it an ideal precursor for the synthesis of complex molecules, including biologically active natural products and challenging macrocyclic and polycyclic systems.

A significant application of ethyl 2-oxocyclononanecarboxylate is demonstrated in the total synthesis of the marine alkaloids motuporamines A and B. ontosight.airsc.org In a reported synthesis, ethyl 2-oxocyclononanecarboxylate serves as a key intermediate. ontosight.airsc.org The synthesis commences with the reaction of cyclo-octanone with ethyl 2-diazoacetate in the presence of boron trifluoride etherate to yield ethyl 2-oxocyclononanecarboxylate. ontosight.airsc.org This nine-membered cyclic β-keto ester then undergoes a series of transformations, including a ring expansion, to ultimately form the core structure of the motuporamine alkaloids. ontosight.airsc.org

The reactivity of the β-keto ester moiety within the cyclononane (B1620106) ring of ethyl 2-oxocyclononanecarboxylate allows for its use in the construction of larger macrocyclic and intricate polycyclic systems. The synthesis of motuporamine B, for instance, involves the use of a related ten-membered cyclic β-keto ester, ethyl 2-oxocyclodecanecarboxylate, which is prepared from cyclodecanone. ontosight.airsc.org This underscores the broader applicability of cyclic β-keto esters in ring expansion strategies to access larger ring systems.

Furthermore, the general reactivity of cyclic ketones and β-keto esters provides a foundation for various ring-forming and ring-expansion reactions. Methodologies such as the iron-catalyzed Dowd–Beckwith rearrangement of β-keto esters present a strategy for ring contraction, leading to the formation of spirocyclic and cyclic quaternary carbons, which are valuable motifs in complex molecule synthesis. While not specifically demonstrated with ethyl 2-oxocyclononanecarboxylate, these methods showcase the potential for manipulating the cyclic framework of such compounds to build diverse and complex polycyclic structures.

Development of Novel Methodologies

The unique scaffold of cyclic β-keto esters, including ethyl 2-oxocyclononanecarboxylate, has been instrumental in the development of new synthetic methods, particularly in the realm of asymmetric catalysis and the generation of compound libraries for drug discovery.

Cyclic β-keto esters are valuable substrates in a variety of catalytic asymmetric reactions, which aim to produce chiral molecules with high enantioselectivity. These reactions are crucial in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry.

Several key asymmetric transformations have been developed using cyclic β-keto ester scaffolds:

Asymmetric Alkylation: Phase-transfer catalysis has been successfully employed for the highly enantioselective α-alkylation of cyclic β-keto esters using cinchona-derived catalysts, achieving excellent enantiopurities (up to 98% ee) and good yields (up to 98%). rsc.org This method provides an alternative to transition metal-catalyzed processes. rsc.org

Asymmetric Michael Additions: Cinchona alkaloid-derived pyrimidines have been shown to be effective organocatalysts for the asymmetric Michael reaction between cyclic diketones and β,γ-unsaturated α-ketoesters, yielding products with high enantioselectivities (94-99% ee). acs.org Additionally, lanthanum-linked-BINOL complexes have been developed for the catalytic asymmetric Michael reaction of acyclic β-keto esters to cyclic enones. acs.org These methodologies demonstrate the broad utility of β-keto ester scaffolds in forming carbon-carbon bonds in a stereocontrolled manner.

Asymmetric Amination: Bifunctional amine-thiourea catalysts bearing multiple hydrogen bond donors have been utilized for the highly efficient asymmetric amination of cyclic β-keto esters with dialkyl azodicarboxylates, producing optically active α-amino acid derivatives with up to 97% ee. semanticscholar.org

These examples, while not all specific to the nine-membered ring of ethyl 2-oxocyclononanecarboxylate, illustrate the general reactivity and potential of this class of compounds in the development of novel stereoselective transformations.

The reactivity of the β-keto ester functionality allows for its use as a versatile scaffold for the generation of diverse molecular libraries, which are essential for high-throughput screening in drug discovery and materials science. The ability to introduce a wide range of substituents at various positions of the β-keto ester core enables the systematic exploration of chemical space.

One notable strategy involves the use of β-keto esters in the synthesis of pyrazolones. nih.gov By reacting various ketones with ethyl chloroformate, a library of β-keto esters can be generated, which are then cyclized with hydrazine (B178648) derivatives to produce a diverse set of pyrazolone (B3327878) compounds. nih.gov This approach is applicable to cyclic ketones, suggesting that ethyl 2-oxocyclononanecarboxylate could be a starting point for the synthesis of novel fused bicyclic pyrazolone derivatives. nih.gov

Furthermore, the design of β-keto esters with potential biological activity, such as quorum-sensing inhibitors, highlights a strategy for library generation based on a specific biological target. nih.gov By synthesizing a series of β-keto ester analogues with varying substituents, structure-activity relationships can be established to guide the development of more potent compounds. nih.gov The versatility of the β-keto ester scaffold makes it an attractive starting point for such diversification efforts.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Oxocyclononanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of ethyl 2-oxocyclononanecarboxylate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of ethyl 2-oxocyclononanecarboxylate, the presence of the β-keto ester functionality gives rise to keto-enol tautomerism. This phenomenon would be observable through distinct sets of proton signals for each tautomer. For the keto form, the protons of the ethyl ester group would appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) of the ester are expected to resonate downfield due to the deshielding effect of the adjacent oxygen atom, while the methyl protons (-CH₃) will appear more upfield. The protons on the nine-membered ring would present as a series of complex multiplets in the aliphatic region.

For the enol tautomer, a characteristic downfield signal for the enolic proton (-OH) would be observed, often as a broad singlet. The vinylic proton would also give a distinct signal. The ratio of the keto to enol form can be determined by integrating the respective signals in the ¹H NMR spectrum.

Data for analogous compounds, such as ethyl 2-oxocyclohexanecarboxylate chemicalbook.comspectrabase.com and ethyl 2-oxocyclopentanecarboxylate chemicalbook.com, supports these expected patterns, with variations in chemical shifts due to ring size and conformation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation. Key resonances would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, and the carbons of the ethyl group. The nine-membered ring would show a set of signals corresponding to the non-equivalent methylene carbons. In the case of the enol tautomer, two signals for the sp² hybridized carbons of the double bond would be apparent.

Data for ethyl 2-oxocyclohexanecarboxylate chemicalbook.com and ethyl 2-oxocyclopentanecarboxylate chemicalbook.comnih.gov show characteristic peaks for the carbonyl and ester carbons, which serve as a reference for interpreting the spectrum of the nine-membered ring analogue.

| Predicted ¹H NMR Chemical Shifts for Ethyl 2-oxocyclononanecarboxylate | |

| Proton | Predicted Chemical Shift (ppm) |

| Ester -CH₂- | ~4.2 (quartet) |

| Ester -CH₃ | ~1.3 (triplet) |

| Ring -CH- (α-position) | ~3.5 (multiplet) |

| Ring -CH₂- | 1.2 - 2.5 (complex multiplets) |

| Enolic -OH | 12-13 (broad singlet) |

| Predicted ¹³C NMR Chemical Shifts for Ethyl 2-oxocyclononanecarboxylate | |

| Carbon | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~205 |

| Ester C=O | ~170 |

| Ester -O-CH₂- | ~61 |

| Ring -CH- (α-position) | ~50 |

| Ring -CH₂- | 20 - 40 |

| Ester -CH₃ | ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in ethyl 2-oxocyclononanecarboxylate, namely the ketone and the ester.

The IR spectrum of the keto form would be characterized by two strong absorption bands in the carbonyl stretching region. The ester carbonyl (C=O) stretch is typically observed around 1735-1750 cm⁻¹. The ketone carbonyl stretch in a large ring is expected in the range of 1700-1725 cm⁻¹. The presence of these two distinct peaks is a clear indicator of the β-keto ester functionality. Additionally, C-O stretching vibrations for the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For the enol tautomer, the spectrum would show a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹. The carbonyl absorption of the conjugated ester would be shifted to a lower wavenumber, typically 1650-1670 cm⁻¹.

IR spectroscopy is also highly effective for monitoring reactions. For instance, during the synthesis of ethyl 2-oxocyclononanecarboxylate, the disappearance of reactant-specific bands and the appearance of the characteristic ketone and ester carbonyl bands would signify the progress of the reaction.

The IR spectra of ethyl 2-oxocyclohexanecarboxylate chemicalbook.comnih.gov and ethyl 2-oxocyclopentanecarboxylate nih.govchemicalbook.com exhibit these characteristic absorption bands, providing a solid basis for the interpretation of the spectrum of the nine-membered ring analogue.

| Characteristic IR Absorption Frequencies for Ethyl 2-oxocyclononanecarboxylate | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Ester C=O Stretch | 1735 - 1750 |

| Ketone C=O Stretch | 1700 - 1725 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-O Stretch | 1000 - 1300 |

| O-H Stretch (Enol) | 3200 - 3600 (broad) |

| C=C Stretch (Enol) | ~1640 |

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 2-oxocyclononanecarboxylate, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.

The fragmentation of β-keto esters in MS is predictable and can help in structural confirmation. Common fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion peak at [M-45]⁺.

Loss of the ethyl group (-CH₂CH₃): A peak corresponding to [M-29]⁺ would be observed.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the cycloalkane ring: Various ring-opening and fragmentation patterns of the nine-membered ring would lead to a series of smaller fragment ions.

By analyzing the m/z values of these fragments, the structure of the parent molecule and any reaction byproducts can be deduced. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of ethyl 2-oxocyclononanecarboxylate can be grown, this technique can provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com

This technique would definitively resolve the keto-enol tautomerism in the solid state, showing which form is preferred in the crystal lattice. Furthermore, it would reveal the conformation of the flexible nine-membered ring, which can adopt several low-energy arrangements. Intermolecular interactions, such as hydrogen bonding in the enol form or dipole-dipole interactions in the keto form, which dictate the crystal packing, can also be elucidated. nih.gov

While no specific X-ray crystal structure for ethyl 2-oxocyclononanecarboxylate has been reported in the searched literature, the technique has been successfully applied to other β-keto esters and cyclic systems to provide invaluable structural insights. nih.gov The data obtained from such an analysis would be the gold standard for its structural characterization.

Computational and Theoretical Investigations of Ethyl 2 Oxocyclononanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-oxocyclononanecarboxylate. These methods model the electronic structure of the molecule, which dictates its geometry, stability, and chemical behavior. By solving approximations of the Schrödinger equation, researchers can predict a variety of molecular attributes.

Density Functional Theory (DFT) in Mechanistic Pathway Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions involving β-keto esters. nih.gov For ethyl 2-oxocyclononanecarboxylate, DFT can be employed to map out the potential energy surfaces of various transformations, such as alkylations, condensations, and cycloadditions. acs.org

By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation barriers and reaction thermodynamics. This information is crucial for understanding reaction feasibility, predicting product distributions, and explaining observed stereoselectivities. For instance, in a base-catalyzed alkylation, DFT can model the formation of the enolate intermediate and its subsequent reaction with an electrophile. It can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and predict which pathway is energetically more favorable. nih.gov These calculations can also clarify the role of solvents and catalysts in modifying the reaction pathway. orientjchem.org

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| C-Alkylation (Kinetic) | TS1 | 18.5 | -12.0 | Favored at low temperatures |

| O-Alkylation (Thermodynamic) | TS2 | 22.1 | -15.5 | Favored at high temperatures |

| Intramolecular Aldol (B89426) Addition | TS3 | 25.8 | -8.2 | Less favorable pathway |

Ab Initio Methods in Conformational Analysis and Tautomerism

Ab initio methods, which are based on first principles without empirical parameters, are particularly powerful for detailed conformational analysis and studying tautomeric equilibria. The nine-membered ring of ethyl 2-oxocyclononanecarboxylate is highly flexible, capable of adopting numerous conformations. nih.gov Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can accurately predict the geometries and relative energies of these conformers (e.g., different twist-chair-boat variations). nih.gov This analysis is vital as the reactivity and selectivity of the molecule can be highly dependent on its ground-state conformation.

Furthermore, ethyl 2-oxocyclononanecarboxylate exists in a tautomeric equilibrium between the keto and enol forms. Ab initio calculations can precisely determine the relative stability of these tautomers and the energy barrier for their interconversion. nih.govnih.gov The position of this equilibrium is influenced by factors such as solvent and substitution, which can be modeled to understand their impact on the molecule's properties and reactivity. orientjchem.orgfrontiersin.org

| Species | Conformation/Tautomer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Keto | Twist Boat-Chair (TBC) | 0.00 | 75.2 |

| Keto | Twist Chair-Boat (TCB) | 0.25 | 20.1 |

| Keto | Twist Chair-Chair (TCC) | 1.60 | 4.1 |

| Enol | Planar (Intramolecular H-bond) | 2.50 | 0.6 |

Molecular Modeling and Dynamics Simulations for Reaction Intermediates

While quantum chemical calculations provide static pictures of molecules and transition states, molecular modeling and dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations are particularly useful for studying the behavior of transient reaction intermediates of ethyl 2-oxocyclononanecarboxylate.

By simulating the motion of atoms over time, MD can provide insights into the stability, lifetime, and conformational flexibility of intermediates like enolates or radicals. nih.gov These simulations can model the explicit interactions between the intermediate and solvent molecules or a catalyst, revealing how these interactions influence the intermediate's structure and reactivity. For example, an MD simulation could show how a chiral catalyst complexes with the enolate of ethyl 2-oxocyclononanecarboxylate, pre-organizing it for a stereoselective reaction. nih.gov This level of detail is crucial for understanding the origins of enantioselectivity in asymmetric catalysis. rsc.org

| Simulation Target | Key Information Obtained | Relevance to Ethyl 2-oxocyclononanecarboxylate |

|---|---|---|

| Enolate Intermediate in Solvent | Solvation shell structure, lifetime of the intermediate, conformational sampling. | Predicting reactivity and stability in different solvents. |

| Intermediate-Catalyst Complex | Binding modes, interaction energies, dynamic stability of the complex. | Understanding the mechanism and stereoselectivity of catalyzed reactions. |

| Transition State Region | Frequency of transition state crossing, recrossing events. | Refining reaction rate predictions from static calculations. |

In Silico Design Principles for Catalysis and Transformations

Computational methods are not only for analysis but also for proactive design. In silico design principles are increasingly used to develop new catalysts and reactions for specific molecules like ethyl 2-oxocyclononanecarboxylate. mdpi.com By understanding the electronic and steric requirements for a desired transformation, researchers can computationally design and screen potential catalysts before attempting their synthesis in the lab.

For instance, if the goal is to achieve a highly enantioselective α-alkylation, computational tools can be used to design a chiral catalyst that provides optimal steric hindrance and electronic interactions to favor the formation of one enantiomer. rsc.org This involves building a library of virtual catalysts, docking them with the substrate's transition state model, and calculating the energies to predict which catalyst will be most effective. This approach accelerates the discovery of new synthetic methods, reduces experimental waste, and allows for the development of highly efficient and selective transformations tailored for complex molecules like ethyl 2-oxocyclononanecarboxylate. nih.gov

| Design Goal | Computational Approach | Key Parameters to Optimize | Example Application |

|---|---|---|---|

| Enhance Reaction Rate | Transition State Theory Calculations | Lowering the activation energy (ΔG‡) | Designing a Lewis acid catalyst to accelerate a Diels-Alder reaction. |

| Control Regioselectivity | Fukui Function Analysis, Electrostatic Potential Maps | Matching nucleophilic/electrophilic sites of reactants | Predicting C- vs. O-alkylation with different electrophiles. |

| Achieve High Enantioselectivity | Molecular Docking, QM/MM Calculations | Energy difference between diastereomeric transition states | Designing a chiral phase-transfer catalyst for asymmetric synthesis. rsc.org |

| Develop Novel Reactions | Exploring Potential Energy Surfaces | Identifying new, low-energy reaction pathways | Discovering a novel ring-contraction or expansion reaction. |

Future Research Directions and Emerging Paradigms in Ethyl 2 Oxocyclononanecarboxylate Chemistry

Innovations in Green Chemistry and Sustainable Synthesis Approaches

The chemical industry's growing emphasis on sustainability is driving a shift towards greener synthetic methodologies. For a molecule like ethyl 2-oxocyclononanecarboxylate, this translates to the development of processes that are more environmentally benign, utilize renewable resources, and are more efficient in terms of atoms and energy.

One of the primary areas for innovation lies in the catalysts used for its synthesis, particularly in the crucial Dieckmann condensation step to form the nine-membered ring. chemicalforums.commasterorganicchemistry.comyoutube.com Traditional methods often rely on strong, stoichiometric bases like sodium hydride or potassium tert-butoxide, which can be hazardous and generate significant waste. chemicalforums.com Future research will likely focus on developing catalytic, and ideally recyclable, systems for this transformation. This could include the exploration of solid-supported bases or novel organocatalysts that can operate under milder conditions.

The use of biocatalysis represents another promising frontier. Lipases, for instance, have been successfully employed in the transesterification of β-keto esters under mild, solvent-free conditions to produce optically active compounds. google.com The application of engineered enzymes for the synthesis of ethyl 2-oxocyclononanecarboxylate could offer a highly selective and sustainable alternative to traditional chemical methods. beilstein-journals.org Furthermore, the synthesis of β-keto esters from renewable resources, such as fatty acids and Meldrum's acid, provides a template for developing bio-based routes to the precursors of ethyl 2-oxocyclononanecarboxylate. rsc.org

The choice of solvent is another critical factor in the greenness of a synthetic process. Research into the use of greener solvents, such as ethyl acetate (B1210297) itself, for polymer synthesis highlights a move away from more hazardous chlorinated solvents. acs.org Exploring the feasibility of conducting the synthesis of ethyl 2-oxocyclononanecarboxylate in such environmentally friendly media will be a key research direction.

A summary of potential green chemistry innovations for the synthesis of ethyl 2-oxocyclononanecarboxylate is presented in Table 1.

| Area of Innovation | Traditional Approach | Future Green Approach | Potential Benefits |

| Catalysis | Stoichiometric strong bases (e.g., NaH, KtBuO) chemicalforums.com | Heterogeneous catalysts, organocatalysts, biocatalysts (e.g., lipases) google.combeilstein-journals.org | Reduced waste, milder reaction conditions, catalyst recyclability, high selectivity. |

| Starting Materials | Petroleum-based feedstocks | Bio-based precursors from renewable resources (e.g., fatty acids) rsc.org | Reduced carbon footprint, utilization of renewable resources. |

| Solvents | Chlorinated solvents, aromatic hydrocarbons | Green solvents (e.g., ethyl acetate, bio-derived solvents), solvent-free conditions acs.org | Reduced environmental impact, improved worker safety. |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound, mechanochemistry | Reduced reaction times, lower energy consumption. |

Exploration of Unprecedented Reactivity and Catalytic Systems

The unique structural features of ethyl 2-oxocyclononanecarboxylate, namely its macrocyclic ring and the versatile β-keto ester moiety, open the door to a wide range of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing new catalytic systems to exploit this potential, leading to the synthesis of previously inaccessible molecular architectures.

Palladium-catalyzed reactions of β-keto esters have already demonstrated the potential to generate a variety of valuable products through processes like decarboxylation followed by allylation, elimination, or condensation. nih.gov Applying these methodologies to ethyl 2-oxocyclononanecarboxylate could lead to the formation of functionalized nine-membered rings with unique properties. For instance, intramolecular palladium-catalyzed aldol (B89426) condensations of related β-keto esters have been shown to produce cyclic aldol products with high efficiency. nih.gov

Ring expansion and contraction reactions are powerful tools for accessing different ring sizes from a common precursor. uchicago.edursc.orgchimia.chyoutube.comyoutube.comyoutube.com The nine-membered ring of ethyl 2-oxocyclononanecarboxylate could serve as a scaffold for such transformations. For example, zinc-mediated ring-expansion of cyclic β-keto esters has been shown to be an effective method for synthesizing medium and large-membered rings. organic-chemistry.org Conversely, ring-contraction reactions could provide access to smaller, more constrained ring systems.

The development of novel catalytic systems will be crucial for unlocking this new reactivity. This includes the design of catalysts that can selectively functionalize the α-position of the β-keto ester, the ketone or ester carbonyl groups, or even the macrocyclic ring itself. For example, the discovery of a three-component reaction of β-keto esters that proceeds at the generally unreactive γ-position to form seven-membered rings highlights the potential for discovering unexpected reactivity. nih.gov

Table 2 outlines potential areas of exploration for the novel reactivity of ethyl 2-oxocyclononanecarboxylate.

| Reaction Type | Potential Outcome | Enabling Catalytic System |

| Palladium-Catalyzed Decarboxylative Transformations nih.gov | α-Functionalized cyclononanones (e.g., allyl, vinyl) | Palladium complexes with various ligands |

| Ring Expansion/Contraction uchicago.educhimia.chorganic-chemistry.org | Access to larger or smaller carbocyclic frameworks | Zinc-mediated reagents, photochemistry |

| Selective Carbonyl Functionalization | Derivatization of either the ketone or ester group | Chemoselective catalysts, protecting group strategies |

| C-H Activation of the Macrocyclic Ring | Direct functionalization of the carbocycle | Transition metal catalysts (e.g., Rh, Ru, Pd) |

| Multi-component Reactions nih.gov | Rapid assembly of complex molecular scaffolds | Lewis acids, organocatalysts |

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI), machine learning, and laboratory automation is heralding a new era in chemical synthesis. youtube.com For a molecule with the complexity of ethyl 2-oxocyclononanecarboxylate, these tools offer unprecedented opportunities to accelerate the discovery of new synthetic routes, optimize reaction conditions, and even predict novel reactivity.

Machine learning models can also be used to predict the outcomes of chemical reactions with increasing accuracy. bohrium.commit.edu By analyzing datasets of similar reactions, these models can predict the yield of a reaction under different conditions, identify potential side products, and even suggest the optimal catalyst or solvent. nih.gov This predictive power can be harnessed to optimize the synthesis of ethyl 2-oxocyclononanecarboxylate, minimizing the need for extensive trial-and-error experimentation.

The integration of AI with automated synthesis platforms represents a paradigm shift in how chemical synthesis is performed. These "self-driving laboratories" can use AI algorithms to plan a synthesis, and then robotic systems can carry out the reactions, analyze the results, and use that data to refine the next set of experiments. This closed-loop approach has the potential to dramatically accelerate the pace of research and discovery in the chemistry of ethyl 2-oxocyclononanecarboxylate.

Table 3 summarizes the potential applications of AI and automation in the chemistry of ethyl 2-oxocyclononanecarboxylate.

| Technology | Application to Ethyl 2-oxocyclononanecarboxylate Chemistry | Expected Impact |

| AI-Powered Retrosynthesis osu.edunih.govchemcopilot.comarxiv.org | Design of novel and efficient synthetic routes. | Reduced development time, discovery of non-intuitive pathways. |

| Machine Learning for Reaction Prediction bohrium.commit.edunih.gov | Optimization of reaction conditions (yield, selectivity), prediction of novel reactivity. | Minimized experimentation, accelerated discovery of new transformations. |

| Automated Synthesis Platforms youtube.com | High-throughput screening of reaction conditions, on-demand synthesis of derivatives. | Increased research productivity, rapid exploration of chemical space. |

| Predictive Modeling of Molecular Properties chemrxiv.orgchemrxiv.org | In silico screening of derivatives for desired properties (e.g., in materials science). | Focused synthesis efforts on compounds with the highest potential. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and functional characteristics of ethyl 2-oxocyclononanecarboxylate make it an intriguing candidate for applications beyond traditional organic synthesis, particularly at the interface with materials science and supramolecular chemistry. Future research is expected to explore the potential of this macrocycle as a building block for advanced materials and functional assemblies.

In the realm of materials science, the ethyl 2-oxocyclononanecarboxylate scaffold could be incorporated into polymers to impart specific properties. For example, poly(2-ethyl-2-oxazoline), a polymer with a structural relationship to the ester portion of the molecule, is known for its biocompatibility and is used in biomedical applications. wikipedia.orgtaylorandfrancis.com Investigating the polymerization of monomers derived from ethyl 2-oxocyclononanecarboxylate could lead to new materials with unique thermal, mechanical, or biodegradable properties. rsc.orgvt.edursc.org The macrocyclic core could introduce a degree of rigidity or create specific void spaces within a polymer matrix, influencing its bulk properties.

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer another exciting avenue for research. psu.edu The ketone and ester functionalities of ethyl 2-oxocyclononanecarboxylate are capable of participating in hydrogen bonding and dipole-dipole interactions, which could be exploited to direct the self-assembly of these molecules into well-defined architectures. nih.gov For example, derivatives of the molecule could be designed to form supramolecular polymers, liquid crystals, or gels. The macrocyclic structure could play a crucial role in pre-organizing the molecules for effective self-assembly.

The potential for ethyl 2-oxocyclononanecarboxylate and its derivatives to interact with other molecules and surfaces is also an area ripe for exploration. This could include their use as host molecules in host-guest chemistry, as building blocks for molecular sensors, or as components of functional surface coatings.

Table 4 outlines potential interdisciplinary research directions for ethyl 2-oxocyclononanecarboxylate.

| Field | Potential Application of Ethyl 2-oxocyclononanecarboxylate | Key Research Questions |

| Polymer Chemistry | Monomer for novel polymers with unique properties (e.g., thermal, mechanical, biodegradable). rsc.orgvt.edursc.org | How does the macrocyclic core influence polymer properties? Can it be used to create polymers with controlled architectures? |

| Supramolecular Chemistry | Building block for self-assembled materials (e.g., gels, liquid crystals, supramolecular polymers). psu.edunih.gov | What types of supramolecular structures can be formed? Can these structures be controlled by modifying the molecule? |

| Materials Science | Component of functional materials (e.g., sensors, coatings, porous materials). | Can the molecule be used to create materials with specific recognition or responsive properties? How does it interact with surfaces? |

| Host-Guest Chemistry | Macrocyclic host for small molecule guests. | What types of guest molecules can it bind? What is the nature of the host-guest interactions? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.